2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a complex organic compound characterized by its unique structural features, including multiple alkyne groups and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate amine, which is then coupled with an acylating agent to form the final product.
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Preparation of Intermediate Amine
Starting Materials: But-2-yne-1-amine and prop-2-yne-1-amine.
Reaction Conditions: These amines are reacted under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the amine groups, facilitating the nucleophilic attack on the acylating agent.
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Coupling with Acylating Agent
Acylating Agent: 4-(2,6-dimethylmorpholin-4-yl)phenylacetyl chloride.
Reaction Conditions: The intermediate amine is reacted with the acylating agent in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the alkyne groups can lead to the formation of diketones or carboxylic acids.
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Reduction
Reagents: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Products: Reduction of the alkyne groups to alkanes or alkenes.
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Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under acidic or basic conditions.
Reduction: Pd/C in the presence of hydrogen gas at room temperature.
Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and polymers.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It may be investigated for its ability to interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Its morpholine ring is a common motif in pharmaceuticals, often contributing to bioavailability and metabolic stability.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or mechanical properties. Its alkyne groups can participate in polymerization reactions, leading to the formation of conductive polymers or other advanced materials.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the morpholine ring could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinophenyl)acetamide: Lacks the alkyne groups but shares the morpholine and acetamide functionalities.
N-(4-(2,6-dimethylmorpholin-4-yl)phenyl)acetamide: Similar structure but without the but-2-yn-1-yl and prop-2-yn-1-yl groups.
Uniqueness
2-[(but-2-yn-1-
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-5-7-13-23(12-6-2)16-21(25)22-19-8-10-20(11-9-19)24-14-17(3)26-18(4)15-24/h2,8-11,17-18H,12-16H2,1,3-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGYJFBOJOZKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC1=CC=C(C=C1)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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